(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215052
InChI: InChI=1S/C10H14N2O2/c1-8-4-5-9(7-11(2)3)6-10(8)12(13)14/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine

CAS No.:

Cat. No.: VC16215052

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

(4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine -

Specification

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name N,N-dimethyl-1-(4-methyl-3-nitrophenyl)methanamine
Standard InChI InChI=1S/C10H14N2O2/c1-8-4-5-9(7-11(2)3)6-10(8)12(13)14/h4-6H,7H2,1-3H3
Standard InChI Key HSNWJOUQLRPCFT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)CN(C)C)[N+](=O)[O-]

Introduction

(4-Methyl-3-nitrophenyl)-N,N-dimethylmethanamine is an organic compound belonging to the class of tertiary amines. Its structure features a phenyl ring substituted with a methyl group, a nitro group, and a dimethylamino group. This unique configuration grants it significant reactivity and potential applications in fields such as organic synthesis, pharmaceuticals, and materials science.

Synthesis

The synthesis of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine typically involves the following steps:

  • Starting Material: The process begins with 4-methylphenol.

  • Nitration: Nitration is carried out using nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the methyl group.

  • Reductive Amination: The nitro compound undergoes reductive amination with dimethylamine, facilitated by reducing agents such as sodium borohydride or catalytic hydrogenation.

Industrial methods often employ continuous flow reactors to optimize reaction conditions, ensuring higher yields and purities.

Applications

(4-Methyl-3-nitrophenyl)-N,N-dimethylmethanamine has diverse applications due to its functional groups:

  • Pharmaceuticals:

    • Potential precursor for drug development.

    • Structural analogs have been studied for pharmacological activities such as enzyme inhibition or receptor modulation.

  • Materials Science:

    • Utilized in the synthesis of advanced polymers or dyes.

    • The nitro group can be reduced to an amine for further functionalization.

  • Organic Synthesis:

    • Acts as an intermediate in multi-step reactions.

    • Useful in coupling reactions due to its nucleophilic dimethylamino group.

Reactivity and Chemical Behavior

The compound's reactivity is influenced by its aromatic system and substituents:

  • Electrophilic Substitution: The methyl group activates the aromatic ring, favoring substitution at specific positions.

  • Reduction: The nitro group can be reduced to an amino group under mild conditions, enabling further derivatization.

  • Nucleophilic Reactions: The dimethylamino group participates in nucleophilic substitution or addition reactions.

These properties make it a valuable building block in synthetic chemistry.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Methylphenyl-N,N-dimethylethanamineLacks nitro groupLess reactive
3-NitroanilineContains amino instead of dimethylaminoHigher polarity
2-NitrophenolHydroxyl instead of dimethylaminoDifferent solubility and reactivity

The presence of both a nitro and dimethylamino group in (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine distinguishes it from these compounds, enhancing its versatility.

Analytical Characterization

To confirm the identity and purity of (4-methyl-3-nitrophenyl)-N,N-dimethylmethanamine, various analytical techniques are employed:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR provide insights into its molecular structure.

  • FTIR Spectroscopy:

    • Characteristic peaks include NO2-NO_2 stretching (~1500 cm1^{-1}) and N(CH3)2-N(CH_3)_2 bending (~1200 cm1^{-1}).

  • Mass Spectrometry:

    • Confirms molecular weight and fragmentation pattern.

  • X-Ray Crystallography:

    • Provides detailed information on molecular geometry and intermolecular interactions .

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